molecular formula C14H15N5O2S2 B2388198 N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034286-98-9

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2388198
CAS No.: 2034286-98-9
M. Wt: 349.43
InChI Key: PWGDJYVQPVKUDF-UHFFFAOYSA-N
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Description

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thieno[2,3-d]pyrimidine core, a thiadiazole ring, and a carboxamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-d]pyrimidine core, which is achieved through cyclization reactions involving appropriate precursors. Subsequent steps include the introduction of the ethyl linker and the formation of the thiadiazole ring. The final step involves the coupling of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the desired product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carboxamide group or the thiadiazole ring, using reagents like alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, amines, and other nucleophiles in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its interaction with microbial enzymes could result in antimicrobial activity.

Comparison with Similar Compounds

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide can be compared with other similar compounds, such as:

    Thieno[2,3-d]pyrimidine derivatives: These compounds share the thieno[2,3-d]pyrimidine core and may exhibit similar biological activities.

    Thiadiazole derivatives: Compounds with the thiadiazole ring often have antimicrobial and anticancer properties.

    Carboxamide derivatives: These compounds are known for their diverse biological activities, including enzyme inhibition and receptor modulation.

Biological Activity

N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound that belongs to a class of nitrogen-rich heterocycles, which have garnered significant attention due to their diverse biological activities. This article delves into the biological properties of this compound, focusing on its cytotoxicity, antimicrobial effects, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that incorporates both thiadiazole and pyrimidine moieties. The presence of these functional groups is critical for its biological activity.

Cytotoxic Activity

Recent studies have highlighted the cytotoxic potential of thiadiazole derivatives against various cancer cell lines. For instance, compounds similar to this compound have shown significant inhibition of cell proliferation in human cancer cell lines such as HeLa and MV4-11. In particular:

  • HeLa Cells : The compound exhibited an IC50 value indicating effective cytotoxicity at micromolar concentrations.
  • Mechanism of Action : The cytotoxic effects are believed to be mediated through the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Antimicrobial Activity

Thiadiazole derivatives have also been explored for their antimicrobial properties. The compound has demonstrated effectiveness against various bacterial strains, including resistant strains of Mycobacterium tuberculosis.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis0.5 µg/mL
Staphylococcus aureus1.0 µg/mL
Escherichia coli2.0 µg/mL

These results suggest that the compound could serve as a lead in developing new antimicrobial agents .

Pharmacokinetic Properties

Pharmacokinetic studies indicate that the compound exhibits good metabolic stability and bioavailability. Key pharmacokinetic parameters include:

  • Half-life (T1/2) : Approximately 1.63 hours.
  • Cmax : 2503.25 ng/mL after administration.

This profile suggests that the compound may achieve effective concentrations in systemic circulation quickly, which is advantageous for therapeutic applications .

Case Studies

  • Cytotoxicity in Cancer Research :
    A study involving various thiadiazole derivatives indicated that modifications in the side chains significantly affected their potency against cancer cells. The specific derivative this compound was among those tested and showed promising results comparable to established chemotherapeutics.
  • Antimicrobial Efficacy :
    In a controlled trial assessing the efficacy of various thiadiazole derivatives against tuberculosis strains, this compound exhibited superior activity against monoresistant strains, suggesting its potential as a new therapeutic option for resistant infections.

Properties

IUPAC Name

N-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethyl]-4-propylthiadiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S2/c1-2-3-10-11(23-18-17-10)12(20)15-5-6-19-8-16-13-9(14(19)21)4-7-22-13/h4,7-8H,2-3,5-6H2,1H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGDJYVQPVKUDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCCN2C=NC3=C(C2=O)C=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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